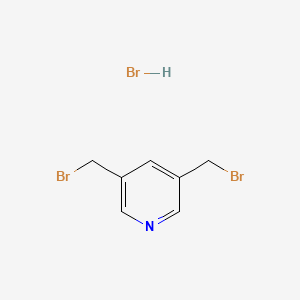

3,5-Bis(bromomethyl)pyridine hydrobromide

Description

Historical Context and Evolution of Research on Pyridine (B92270) Derivatives with Reactive Side Chains

The exploration of pyridine chemistry dates back to the 19th century, with early work focusing on the isolation of pyridine from natural sources and understanding its fundamental properties. The initial syntheses of the pyridine ring, such as the Hantzsch pyridine synthesis developed in 1881, were pivotal moments that opened the door to a vast array of derivatives. mdpi.com For much of its history, research centered on modifications of the pyridine ring itself. However, as synthetic methodologies became more sophisticated in the 20th century, attention increasingly turned to the functionalization of side chains attached to the pyridine core.

The development of methods to introduce reactive groups, such as halomethyl functionalities, marked a significant evolution in the use of pyridine derivatives. These "benzylic" halides on the pyridine ring were recognized for their high reactivity in nucleophilic substitution reactions, making them ideal precursors for a wide range of subsequent chemical transformations. This advancement shifted the focus from simply creating substituted pyridines to using them as versatile building blocks for constructing larger, multi-component systems. nih.govrsc.org This evolution has been particularly impactful in medicinal chemistry, where the pyridine scaffold is a common feature in many FDA-approved drugs, and the ability to append complex side chains is crucial for modulating biological activity. organic-chemistry.org

Significance of Dihalomethylated Heterocycles as Synthetic Intermediates and Building Blocks

Dihalomethylated heterocycles, and specifically bis(bromomethyl)pyridines, are highly valued as synthetic intermediates due to the presence of two reactive sites. The carbon-bromine bonds in the bromomethyl groups are relatively weak, making them excellent leaving groups in reactions with a wide variety of nucleophiles. This dual reactivity allows these compounds to act as bifunctional linkers or cross-linking agents.

In this role, they are instrumental in the synthesis of macrocycles, cyclophanes, and complex ligands for supramolecular chemistry. mdpi.comresearchgate.net By reacting a bis(bromomethyl)pyridine with a di-nucleophile, chemists can readily form large ring structures that incorporate the pyridine unit. This strategy is a cornerstone of host-guest chemistry, where precisely shaped molecular containers are designed to bind specific guest molecules. The pyridine nitrogen atom within these structures can also serve as a hydrogen bond acceptor or a metal coordination site, adding another layer of functionality. mdpi.com The defined geometry of the 3,5-substitution pattern on the pyridine ring dictates the angle at which the two reactive arms extend, providing predictable control over the shape of the final molecular construct.

Research Trajectory and Academic Focus on 3,5-Bis(bromomethyl)pyridine (B1337742) Hydrobromide

The research trajectory of 3,5-Bis(bromomethyl)pyridine hydrobromide is intrinsically linked to the growth of supramolecular chemistry and the demand for well-defined molecular building blocks. While extensive literature on this specific compound is not as broad as for some other pyridines, its academic focus is clear: it serves as a rigid, angular linker for the synthesis of complex, multi-component molecular systems.

The primary application of this compound is in the construction of macrocycles and molecular cages. Researchers utilize its two reactive bromomethyl groups to connect with other molecular components, effectively "stitching" them together to form large, cyclic structures. The 3,5-substitution pattern is crucial as it provides a V-shape, directing the two arms at a 120-degree angle relative to each other. This geometric constraint is exploited by chemists to create molecular architectures with specific shapes and internal cavities, which are essential for applications in molecular recognition, sensing, and catalysis. The hydrobromide salt form enhances the stability and handling of the compound. Its use as a precursor in the synthesis of chiral pyridine-based peptides further highlights its role in creating structurally complex and functionally specific molecules.

Compound Properties

| Property | Value |

| Chemical Formula | C₇H₈Br₃N |

| Molecular Weight | 345.86 g/mol |

| CAS Number | 1118754-56-5 |

| Physical Form | Solid |

| Storage Temperature | 2-8°C |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-bis(bromomethyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N.BrH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJNGIJMYQOLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CBr)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118754-56-5 | |

| Record name | 3,5-bis(bromomethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Bis Bromomethyl Pyridine Hydrobromide and Precursors

Strategies for Selective Bromination of Pyridine (B92270) Scaffolds

Achieving regioselective bromination of the pyridine ring is a critical first step in the synthesis of many precursors. Due to the deactivation of the ring towards electrophilic aromatic substitution, direct halogenation often requires harsh conditions and can lead to a mixture of products. Consequently, advanced strategies have been developed to control the position of bromination.

Mechanistic Studies of Halogenation Pathways

Traditional electrophilic bromination of pyridine is difficult and typically requires high temperatures and strongly acidic conditions, which can limit the scope and efficiency of the reaction. Modern synthetic chemistry has largely overcome these challenges through innovative mechanistic pathways that temporarily alter the electronic properties of the pyridine ring.

One of the most effective modern strategies involves a dearomatization-rearomatization sequence. nih.govnsf.gov This approach utilizes a modified Zincke reaction, where the pyridine is activated and undergoes ring-opening to form a reactive acyclic azatriene intermediate, often referred to as a "Zincke imine". nsf.govchemrxiv.org This intermediate behaves like a polarized alkene, rendering it susceptible to highly regioselective electrophilic halogenation under mild conditions. nsf.govresearchgate.net Following halogenation, the ring is closed to regenerate the aromatic pyridine scaffold, now functionalized at the desired position. nih.gov

Computational and experimental studies have elucidated the finer details of this mechanism. nsf.govresearchgate.net The selectivity-determining step can vary depending on the halogenating agent used (e.g., N-chlorosuccinimide vs. N-bromosuccinimide). For chlorination and bromination, the initial carbon-halogen bond formation is typically the irreversible and selectivity-determining step. nsf.govchemrxiv.org In contrast, for iodination, this step can be reversible, with a subsequent deprotonation step dictating the final regioselectivity. nsf.gov

Influence of Reaction Conditions on Selectivity and Yield

In the context of the Zincke imine strategy, the choice of halogenating agent and temperature are critical variables. For instance, bromination of Zincke imine intermediates with N-bromosuccinimide (NBS) can exhibit high selectivity at low temperatures. nsf.gov The solvent system and the presence of acids can also be crucial; trifluoroacetic acid (TFA) has been shown to promote in situ rearomatization after halogenation of certain substituted Zincke imines. nih.gov

Electrochemical methods offer an alternative approach for mild and selective halogenation. These techniques can utilize directing groups to achieve meta-bromination of pyridine derivatives at room temperature, avoiding the need for harsh reagents and catalysts. google.com

The following table summarizes various conditions for the selective bromination of pyridine rings:

| Method | Brominating Agent | Catalyst/Conditions | Position Selectivity | Reference |

| Zincke Imine Intermediate | N-Bromosuccinimide (NBS) | Low temperature (-78°C) | C-3 | nsf.gov |

| Zincke Imine Intermediate | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | C-3 | nih.gov |

| Direct Bromination | Bromine (Br₂) | Lewis Acid (e.g., InCl₃), 100°C | C-3 and C-5 | google.com |

| Direct Bromination | H₂O₂ / HBr | Aqueous solution | C-3 | google.com |

Multi-step Synthetic Routes to 3,5-Bis(bromomethyl)pyridine (B1337742) Hydrobromide from Diverse Starting Materials

The synthesis of the target compound, 3,5-Bis(bromomethyl)pyridine hydrobromide, specifically involves the functionalization of side chains at the 3 and 5 positions, rather than direct bromination of the ring. These multi-step routes typically begin with precursors already bearing carbon substituents at these positions, such as methyl or carboxyl groups.

Derivatization of Pyridine Rings and Side-Chain Functionalization

Two primary precursors serve as common starting points for the synthesis of 3,5-Bis(bromomethyl)pyridine: 3,5-dimethylpyridine (B147111) (3,5-lutidine) and 3,5-pyridinedicarboxylic acid.

Route from 3,5-Dimethylpyridine: This route involves the direct bromination of the methyl groups. This transformation is a free-radical substitution reaction, typically carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. masterorganicchemistry.comyoutube.com The benzylic-like protons of the methyl groups on the pyridine ring are susceptible to radical abstraction, leading to the formation of bromomethyl groups. masterorganicchemistry.com Careful control of stoichiometry is required to favor dibromination and minimize the formation of mono-brominated and tri-brominated byproducts.

Route from 3,5-Pyridinedicarboxylic Acid: This pathway involves a two-step reduction-substitution sequence.

Reduction to Diol: The dicarboxylic acid is first reduced to the corresponding diol, 3,5-pyridinedimethanol. chemicalbook.com This reduction can be achieved using reagents such as sodium borohydride (B1222165) in combination with iodine or by converting the acid to its diester followed by reduction with a hydride agent like lithium aluminum hydride. google.com

Conversion to Dibromide: The resulting 3,5-pyridinedimethanol is then converted to 3,5-bis(bromomethyl)pyridine. A highly effective method for this step is treatment with concentrated hydrobromic acid (HBr), often at elevated temperatures. rsc.orgresearchgate.net This reaction proceeds via nucleophilic substitution, where the hydroxyl groups are protonated to form good leaving groups (water) and are subsequently displaced by bromide ions.

A synthetic protocol analogous to the preparation of the 2,6-isomer involves heating pyridine-2,6-diyldimethanol with 48% aqueous HBr at 125 °C for several hours, demonstrating the utility of this method for converting pyridylmethanols to their corresponding bromomethyl derivatives. rsc.org

Counterion Exchange and Hydrobromide Salt Formation

The final step in the synthesis is the formation of the hydrobromide salt. The nitrogen atom in the pyridine ring is basic and readily reacts with strong acids. When the free base, 3,5-bis(bromomethyl)pyridine, is treated with hydrobromic acid, the nitrogen is protonated, forming the stable this compound salt. researchgate.net

Optimization of Synthetic Protocols for Enhanced Efficiency and Scalability

In the context of side-chain bromination of 3,5-dimethylpyridine, optimization efforts focus on fine-tuning the radical reaction. This includes screening various radical initiators, solvents, and reaction temperatures to maximize the yield of the desired dibrominated product. The use of Lewis basic additives has also been explored to enhance the reactivity of NBS in certain halogenation reactions, which could be an avenue for optimization. researchgate.netnsf.gov

For the route starting from 3,5-pyridinedicarboxylic acid, optimization can involve improving the reduction step. While classic reducing agents are effective, exploring milder or more selective reagents can improve the yield and simplify the purification of 3,5-pyridinedimethanol. The subsequent conversion to the dibromide with HBr is generally a high-yielding and robust reaction, making it well-suited for scalability. The convergence of the substitution and salt formation into a single step is a key feature that enhances the efficiency of this pathway. rsc.org

Comparative Analysis of Synthetic Approaches for Analogous Bis(bromomethyl)pyridines

The synthesis of bis(bromomethyl)pyridines is highly dependent on the substitution pattern of the pyridine ring. A comparative analysis of the synthetic approaches for different isomers, such as the 2,6- and 2,4-isomers, provides valuable insights into the potential challenges and viable routes for the synthesis of the 3,5-isomer.

Two primary strategies are employed for the synthesis of bis(bromomethyl)pyridines: the free-radical bromination of the corresponding lutidine (dimethylpyridine) and the conversion of the corresponding pyridinedimethanol.

Synthesis from Lutidines:

The direct bromination of lutidines using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator is a common approach. This method is particularly effective for the synthesis of 2,6-bis(bromomethyl)pyridine (B1268884) from 2,6-lutidine. The reaction proceeds via a free-radical mechanism at the benzylic positions of the methyl groups. masterorganicchemistry.com However, controlling the extent of bromination to avoid the formation of mono-brominated or tri-brominated byproducts can be a challenge.

For the synthesis of 3,5-bis(bromomethyl)pyridine, a similar approach starting from 3,5-lutidine could be envisioned. However, the reactivity of the methyl groups in 3,5-lutidine towards radical bromination may differ from that of the 2,6-isomer due to electronic and steric factors.

Synthesis from Pyridinedimethanols:

An alternative and often high-yielding method involves the conversion of pyridinedimethanols to their corresponding bis(bromomethyl) derivatives. This is typically achieved by treatment with a strong brominating agent, most commonly hydrobromic acid (HBr). For instance, 2,6-bis(bromomethyl)pyridine can be synthesized in high yield (96%) by reacting 2,6-bis(hydroxymethyl)pyridine with 60% hydrobromic acid at elevated temperatures. chemicalbook.com

This approach necessitates the prior synthesis of the corresponding pyridinedimethanol. For the 3,5-isomer, this would involve the reduction of a 3,5-pyridinedicarboxylate derivative. A scalable method for a similar compound, 3,5-bis(hydroxymethyl)phenol, involves the reduction of the corresponding dimethyl ester using sodium borohydride, which suggests a viable route for the synthesis of 3,5-bis(hydroxymethyl)pyridine. ijsdr.org

Challenges with Asymmetrical Isomers:

The synthesis of asymmetrically substituted bis(bromomethyl)pyridines, such as the 2,4-isomer, presents unique challenges. The different reactivity of the methyl or hydroxymethyl groups at the 2- and 4-positions can lead to difficulties in achieving selective and complete bis-bromination. The electronic distribution in the pyridine ring of a 2,4-substituted isomer is asymmetrical, which can affect the reactivity and stability of the molecule. vulcanchem.com

Table of Comparative Synthetic Approaches for Bis(bromomethyl)pyridine Isomers:

| Isomer | Starting Material | Reagents and Conditions | Yield | Key Considerations |

| 2,6-Bis(bromomethyl)pyridine | 2,6-Lutidine | N-Bromosuccinimide (NBS), Radical Initiator | Moderate to High | Potential for over- or under-bromination. |

| 2,6-Bis(hydroxymethyl)pyridine | Hydrobromic Acid (HBr), 125°C | 96% chemicalbook.com | Requires prior synthesis of the diol. | |

| 3,5-Bis(bromomethyl)pyridine (Proposed) | 3,5-Lutidine | N-Bromosuccinimide (NBS), Radical Initiator | - | Reactivity of methyl groups may differ from 2,6-isomer. |

| 3,5-Bis(hydroxymethyl)pyridine | Hydrobromic Acid (HBr) | - | Requires synthesis of the diol via reduction of a dicarboxylate. | |

| 2,4-Bis(bromomethyl)pyridine | 2,4-Lutidine or 2,4-Bis(hydroxymethyl)pyridine | - | - | Asymmetrical substitution leads to challenges in selective bromination and potential instability. vulcanchem.com |

Advanced Reactivity and Mechanistic Studies of 3,5 Bis Bromomethyl Pyridine Hydrobromide

Nucleophilic Substitution Reactions at Bromomethyl Centers

The presence of two primary benzylic-like bromide leaving groups in 3,5-bis(bromomethyl)pyridine (B1337742) hydrobromide facilitates nucleophilic substitution reactions. The pyridine (B92270) ring's electron-withdrawing nature enhances the electrophilicity of the methylene (B1212753) carbons, making them susceptible to attack by a variety of nucleophiles.

Investigations into SN1 and SN2 Reaction Mechanisms

The mechanistic pathway of nucleophilic substitution at the bromomethyl centers of 3,5-bis(bromomethyl)pyridine hydrobromide is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Pathway: Given that the bromomethyl groups are primary, the SN2 mechanism is generally favored. This pathway involves a concerted, bimolecular step where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. Strong, unhindered nucleophiles and polar aprotic solvents promote the SN2 reaction. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, reactions with nucleophiles such as primary amines, thiols, and cyanide ions typically proceed via an SN2 mechanism.

SN1 Pathway: While less common for primary halides, an SN1-type mechanism can be induced under specific conditions. The stability of the potential carbocation intermediate is a key factor. The benzylic-like position of the bromomethyl groups offers some resonance stabilization to a carbocation, although the electron-withdrawing effect of the pyridine nitrogen can be destabilizing. The use of a polar protic solvent, which can solvate both the departing bromide ion and the resulting carbocation, along with a weak nucleophile, would favor an SN1 pathway. It is important to note that the hydrobromide salt form of the starting material means the pyridine nitrogen is protonated, which further increases the electron-withdrawing effect and would disfavor carbocation formation. Neutralization of the pyridine nitrogen prior to or during the reaction can influence the mechanistic landscape.

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, RNH₂) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF, DMSO) |

| Leaving Group | Good leaving group (e.g., Br⁻, I⁻) | Good leaving group (e.g., Br⁻, I⁻) |

Cross-Coupling Reactions Utilizing this compound as an Electrophilic Partner

The bromomethyl groups of this compound can also serve as electrophilic sites in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki, Stille, Kumada)

While palladium-catalyzed cross-coupling reactions traditionally employ aryl or vinyl halides, benzylic halides like those in this compound can also participate.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. The reaction of this compound with arylboronic acids in the presence of a palladium catalyst and a base can lead to the formation of 3,5-bis(arylmethyl)pyridines. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. Similar to the Suzuki coupling, this methodology can be applied to this compound to introduce a variety of organic groups. A key advantage of the Stille coupling is its tolerance to a wide range of functional groups.

Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophilic partner. The high reactivity of Grignard reagents can be both an advantage and a challenge, often requiring careful control of reaction conditions to avoid side reactions.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

| Suzuki | Boronic acids/esters | Pd(PPh₃)₄, PdCl₂(dppf) | Mild conditions, commercially available reagents |

| Stille | Organostannanes | Pd(PPh₃)₄ | High functional group tolerance, toxic tin byproducts |

| Kumada | Grignard reagents (RMgX) | Ni or Pd complexes | Highly reactive nucleophiles, sensitive to protic groups |

Alternative Transition Metal-Mediated Coupling Strategies (e.g., Hiyama Coupling)

Beyond the more common palladium-catalyzed reactions, other transition metals can also mediate the coupling of this compound.

Hiyama Coupling: This reaction employs an organosilicon compound as the nucleophile, activated by a fluoride (B91410) source or a base. The Hiyama coupling is often considered a greener alternative to the Stille coupling due to the lower toxicity of silicon byproducts. Palladium nanoparticles have been shown to be effective catalysts for the Hiyama coupling of benzylic halides. nih.gov

Mechanistic Insights into Catalytic Cycles

The catalytic cycles of these cross-coupling reactions generally involve three key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step. For benzylic halides, this step is generally facile.

Transmetalation: The organic group from the organometallic reagent is transferred to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active catalyst.

For benzylic halides, a potential side reaction is β-hydride elimination if the organometallic partner contains β-hydrogens. The choice of ligand and reaction conditions can be optimized to favor the desired reductive elimination pathway. Mechanistic studies on the Suzuki-Miyaura cross-coupling of benzyl (B1604629) halides suggest that electron-rich organotrifluoroborates can facilitate the transmetalation step. nih.gov

Cyclization and Macrocyclization Reactions Facilitated by this compound

This compound is a valuable bifunctional electrophile for the synthesis of complex cyclic and macrocyclic structures. The pyridine core provides a rigid, well-defined scaffold, positioning the two reactive bromomethyl groups at an angle of approximately 120° to each other. This geometric constraint, combined with the high reactivity of the benzylic-like bromides, makes it an ideal building block for constructing macrocycles through reactions with various dinucleophiles.

The two bromomethyl groups of 3,5-bis(bromomethyl)pyridine serve as potent electrophilic sites for Williamson ether synthesis, thioetherification, and N-alkylation reactions. When reacted with difunctional nucleophiles under appropriate conditions, typically high dilution to favor intramolecular cyclization, a diverse range of macrocycles can be formed.

Cyclic Ethers and Thioethers: The reaction with long-chain diols or dithiols leads to the formation of O- and S-containing macrocycles. For instance, condensation with polyethylene (B3416737) glycols or aliphatic dithiols in the presence of a base to deprotonate the nucleophile results in the corresponding pyridinophanes incorporating ether or thioether linkages. The synthesis of dithia-containing ligands has been demonstrated using related isomers like 2,6-bis(bromomethyl)pyridine (B1268884), which reacts with reagents such as thiosalicylic methyl ester to form macrocyclic structures. wikipedia.org This reactivity is directly applicable to the 3,5-isomer for creating analogous thioether macrocycles.

Aza-Macrocycles: The formation of tetra-aza macrocycles, a class of compounds with significant applications in coordination chemistry, is a prominent application of bis(bromomethyl)pyridine derivatives. biosynth.com These syntheses typically involve the cyclocondensation of the bis-electrophile with a diamine or a linear tetra-amine. For example, the reaction of 2,6-bis(bromomethyl)pyridine with N,N'-di-tert-butyl-ethylenediamine has been used to create 12-membered pyridinophane macrocycles. uni.lu Applying this strategy to this compound with various linear diamines allows for the synthesis of a wide array of aza-macrocycles with differing ring sizes and properties.

The following table summarizes representative cyclization reactions.

| Dinucleophile | Base | Conditions | Macrocycle Type |

| Ethane-1,2-dithiol | K₂CO₃ | High Dilution, Acetonitrile (B52724) | Dithiacyclophane |

| Tetraethylene glycol | NaH | High Dilution, THF | Oxa-crown Ether |

| N,N'-dibenzyl-1,4-diaminobutane | Na₂CO₃ | High Dilution, DMF | Diazacyclophane |

| Triethylenetetramine | K₂CO₃ | High Dilution, Acetonitrile | Tetra-azamacrocycle |

The rational design of macrocycles using this compound is governed by several key principles:

Preorganization and Rigidity: The pyridine ring acts as a rigid organizational element. Unlike flexible aliphatic linkers, the pyridine scaffold pre-organizes the two reactive arms into a specific spatial orientation, reducing the entropic penalty associated with cyclization and enhancing the efficiency of macrocycle formation.

Linker Length and Flexibility: The choice of the dinucleophilic linker (e.g., diamine, dithiol) is critical. The length of the chain connecting the two nucleophilic sites directly controls the size of the resulting macrocyclic ring. The flexibility of this linker chain influences the conformational dynamics of the final macrocycle. By systematically varying the linker, libraries of macrocycles with finely tuned cavity dimensions can be synthesized.

Topological Variants: More complex architectures can be achieved by using more sophisticated building blocks. For example, reacting 3,5-bis(bromomethyl)pyridine with pre-organized or cross-bridged polyamines can lead to topologically complex structures like cryptands or polycyclic cages. Structural modifications such as creating side-bridged or cross-bridged macrocycles can confer significantly improved kinetic inertness to their metal complexes. researchgate.net

Modern drug discovery and materials science often rely on high-throughput screening of large compound libraries. This compound is an ideal component for the combinatorial synthesis of macrocycle libraries due to its reliable and efficient reactivity.

A powerful strategy involves a three-component, solution-phase synthesis where building blocks are coupled sequentially without the need for purification of intermediates. chemscene.com In this approach:

A library of peptides functionalized with a bromoacetamide group reacts with a library of primary amines via nucleophilic substitution.

The resulting peptide-amine conjugates are then treated with a library of bis-electrophile linkers for the final cyclization step.

This compound (or its close analog 1,3-bis(bromomethyl)benzene) serves as a versatile bis-electrophile in this final step. It efficiently reacts with two nucleophilic sites on the peptide-amine conjugate (e.g., a deprotected cysteine thiol and an amine) to close the macrocyclic ring. This "adding and reacting" methodology enables the rapid, parallel synthesis of thousands of distinct macrocyclic compounds in a single experiment, creating vast libraries for screening against biological targets or for new material properties.

Polymerization Processes Initiated or Incorporated by this compound

Beyond cyclization, the bifunctional nature of this compound allows it to serve as a monomer in step-growth polymerization. The same nucleophilic substitution chemistry that drives macrocyclization can be directed towards polymer formation by adjusting reaction conditions, primarily by using higher monomer concentrations, which favor intermolecular reactions over intramolecular cyclization.

The analogous compound, 3,5-bis(chloromethyl)pyridine, is recognized as a bifunctional building block capable of forming polymers through double substitution reactions. Similarly, this compound can undergo polycondensation with various B-B type monomers:

Reaction with Diamines: Forms polyamines or polyamides containing pyridine units in the polymer backbone.

Reaction with Dithiols: Yields polythioethers.

Reaction with Diols or Bisphenols: Produces polyethers.

These step-growth polymerizations proceed via the sequential formation of dimers, trimers, and oligomers, eventually leading to high molecular weight polymers. libretexts.org The incorporation of the rigid, polar pyridine unit into the polymer backbone can impart unique properties, such as enhanced thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions, leading to applications in areas like specialty plastics, membranes, and coordination polymers.

Radical Reactions and Electron Transfer Chemistry Involving the Bromomethyl Functionality

The bromomethyl groups of this compound are susceptible to single-electron transfer (SET) reactions, leading to the formation of radical intermediates. This reactivity opens pathways beyond traditional nucleophilic substitution chemistry. The C–Br bond in a bromomethyl group can be cleaved homolytically upon reduction, which can be initiated by photoredox catalysis, electrochemistry, or with chemical reductants.

The SET reduction process can be described as: Py-(CH₂Br)₂ + e⁻ → [Py-(CH₂Br)₂]•⁻ → Py-(CH₂•)(CH₂Br) + Br⁻

This reaction generates a pyridyl-methyl radical, a highly reactive species. The presence of two bromomethyl groups allows for the potential formation of a second radical site. This radical functionality can be harnessed in several ways:

Radical Addition: The generated pyridyl-methyl radical can add across the double bonds of olefinic monomers (e.g., styrenes, acrylates) to initiate radical polymerization. wikipedia.org In this context, 3,5-bis(bromomethyl)pyridine could act as a difunctional initiator, leading to polymers with a central pyridine core and two growing chains.

Hydroarylation: Photoredox-mediated generation of pyridyl radicals from halopyridines has been effectively used for the anti-Markovnikov hydroarylation of olefins. nih.gov A similar mechanism could be employed with 3,5-bis(bromomethyl)pyridine, where the generated radical adds to an alkene, followed by a hydrogen atom transfer (HAT) step to yield the final product. The bifunctional nature of the starting material could lead to di-alkylation products.

Electron Transfer Catalysis: The electronic properties of related bromomethyl-pyridine isomers have been studied in the context of photoredox catalysis. cmu.edu The specific activation pathway, whether direct SET to the C-Br bond or through the aromatic core, can be influenced by the substitution pattern on the pyridine ring. This suggests that the reactivity of 3,5-bis(bromomethyl)pyridine in electron transfer processes can be tuned and utilized in catalytic cycles.

Applications of 3,5 Bis Bromomethyl Pyridine Hydrobromide in Supramolecular Chemistry and Advanced Materials Science

Construction of Supramolecular Host Molecules and Receptors

The strategic placement of reactive sites on the pyridine (B92270) core of 3,5-bis(bromomethyl)pyridine (B1337742) hydrobromide facilitates its use in the synthesis of sophisticated host molecules. These molecules are capable of recognizing and binding guest species, a fundamental concept in supramolecular chemistry.

The synthesis of macrocyclic compounds containing the pyridine moiety is a significant area of research, with applications ranging from analytical chemistry to the development of "smart" molecular devices. nih.gov The pyridine unit, when incorporated into a macrocyclic structure, imparts specific coordination properties defined by the hard-soft nature of its donor atoms and their spatial arrangement. nih.gov

Researchers have successfully synthesized a variety of pyridine-containing macrocycles through reactions involving precursors like 2,6-bis(bromomethyl)pyridine (B1268884). For instance, new semi-synthetic cyclic diester alkaloids have been created by reacting 2,6-bis(bromomethyl)pyridine with naturally occurring acids. rsc.org Additionally, tetra-tetrazole macrocycles incorporating two 2,6-bis(tetrazole)pyridine units linked by alkyl chains have been developed, demonstrating the versatility of pyridine derivatives in macrocycle synthesis. mdpi.com The conformation of these macrocycles is influenced by factors such as the length of the alkyl linker and intermolecular interactions. mdpi.com

| Macrocycle Type | Precursor Example | Key Structural Feature | Reference |

| Cyclic Diester Alkaloid | 2,6-Bis(bromomethyl)pyridine | Pyridine-retronecate structure | rsc.org |

| Tetra-tetrazole Macrocycle | 2,6-bis(tetrazole)pyridine units | Alkyl chain linkers of varying lengths | mdpi.com |

Coordination-driven self-assembly is a powerful technique for constructing complex, three-dimensional supramolecular structures. This process often utilizes metal ions to direct the assembly of organic ligands into well-defined architectures. Pyridine-containing ligands are particularly effective in this context due to the strong and directional coordination of the pyridine nitrogen to metal centers.

For example, the self-assembly of a 120-degree diplatinum acceptor with tritopic pyridyl donors has led to the formation of a series of supramolecular dendrimers with a robust adamantanoid core. nih.gov Similarly, Pd(II)-directed self-assembly of polypyridyl complexes functionalized with 3-pyridyl groups has been shown to produce supramolecular metallo-triangles. rsc.org These self-assembly processes are highly dependent on the geometry of the building blocks and the nature of the metal-ligand interactions, allowing for the creation of a diverse range of supramolecular structures.

| Self-Assembled Structure | Components | Directing Unit | Reference |

| Supramolecular Dendrimers | Diplatinum acceptor and tritopic pyridyl donors | Platinum coordination | nih.gov |

| Supramolecular Metallo-triangles | Polypyridyl complexes with 3-pyridyl groups | Palladium(II) coordination | rsc.org |

Macrocyclic hosts containing pyridine units exhibit interesting host-guest recognition properties. The cavity of the macrocycle provides a binding site for guest molecules, and the pyridine nitrogen can participate in hydrogen bonding or metal coordination to enhance binding affinity and selectivity. The study of these host-guest interactions is crucial for applications in sensing, catalysis, and separation science. nih.govfrontiersin.org

Development of Functional Polymeric Materials

The incorporation of 3,5-bis(bromomethyl)pyridine hydrobromide and related structures into polymers allows for the development of materials with tailored properties and functionalities. The pyridine unit can act as a rigid structural element, a coordination site for metal ions, or a site for further chemical modification.

Pyridine-containing polymers, often referred to as pyridine-bridged polymeric scaffolds, are of significant interest due to their diverse applications in areas such as medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.net The pyridine ring is a common motif in many biologically active compounds and can be incorporated into polymer backbones to create materials with specific therapeutic properties. nih.govresearchgate.net

The synthesis of these polymers can be achieved through various polymerization techniques. For example, coordination polymers have been synthesized using ligands like 2,6-bis(pyrazol-3-yl)pyridines, where the pyridine unit acts as a bridge to form one-dimensional chains. nih.gov In another approach, zwitterionic polyurethanes containing pyridine segments have been developed for shape memory applications. rsc.org These materials exhibit both multi-shape memory and moisture-sensitive shape memory effects, making them suitable for smart biomedical applications. rsc.org

| Polymer Type | Monomer/Ligand Example | Key Property | Application Area | Reference |

| Coordination Polymer | 2,6-bis(pyrazol-3-yl)pyridine | 1D chain structure | Materials Science | nih.gov |

| Zwitterionic Polyurethane | Pyridine-containing diols | Shape memory effect | Smart Biomedical Devices | rsc.org |

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. wikipedia.org The incorporation of rigid, aromatic units like pyridine into the polymer structure can induce liquid crystalline behavior. These materials are known for their high mechanical strength, thermal stability, and chemical resistance. wikipedia.org

The synthesis of room-temperature liquid crystalline and water-soluble poly(pyridinium) salts has been reported. nih.gov These ionic polymers, which contain diamine connectors in the polymeric main chains, exhibit thermotropic liquid-crystalline properties. nih.gov The nature of the liquid crystalline phase is lamellar, and these materials show excellent thermal stability. nih.gov Furthermore, the introduction of substituents onto the terpyridine core has been shown to lead to inherently liquid-crystalline terpyridines, with the resulting mesophases depending on the core structure. nih.gov

| Polymer System | Key Feature | Liquid Crystalline Property | Reference |

| Poly(pyridinium) salts | Bulky macrocounterions and diamine moieties | Thermotropic liquid-crystalline | nih.gov |

| 5,5"-Disubstituted terpyridines | Bent-core or calamitic systems | Mesophase formation | nih.gov |

Fabrication of Advanced Polymeric Architectures with Defined Properties

The precisely positioned reactive sites on this compound make it an effective component for the synthesis of complex polymeric architectures such as star-shaped and dendritic polymers. In these applications, it can function as a core molecule from which polymer arms are grown or as a branching unit to create dendritic structures.

In the "core-first" approach to synthesizing star polymers, 3,5-bis(bromomethyl)pyridine can serve as the central initiator. acs.orgnih.gov The two bromomethyl groups can be converted into initiation sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For instance, reaction with an appropriate initiator precursor can yield a difunctional ATRP initiator. Polymer chains then grow from these two points, resulting in a 2-arm star polymer. The central pyridine moiety in such polymers can impart specific properties, such as pH-responsiveness or metal-coordination capabilities, to the core of the star polymer.

While direct examples detailing the use of this compound for these specific architectures are not prevalent in readily available literature, the synthesis of star and dendritic polymers from multifunctional initiators and branching units with similar reactive groups is a well-established strategy. acs.orgmdpi.com The principles of these syntheses are directly applicable. For example, in dendritic polymer synthesis, the compound could be used in an iterative reaction sequence. In each step, the bromomethyl groups could react with a monomer containing nucleophilic groups, which in turn introduces new branching points for the next generation of the dendrimer. researchgate.netorientjchem.org

Table 1: Illustrative Properties of Polymeric Architectures

| Architecture | Potential Property | Rationale for Use of 3,5-Bis(bromomethyl)pyridine Core |

| 2-Arm Star Polymer | pH-Responsive Micellization | The central pyridine unit can be protonated at low pH, altering the core's hydrophilicity. |

| Dendritic Polymer | Metal Ion Scavenging | Multiple pyridine units within the dendritic structure can act as chelating sites for metal ions. |

| Cross-linked Polymer | Enhanced Thermal Stability | The bifunctional nature allows it to act as a cross-linker, creating a network structure with increased rigidity. rsc.org |

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The unique combination of reactive bromomethyl groups and a coordinating pyridine ring makes this compound a versatile tool for the functionalization of porous crystalline materials like MOFs and COFs.

Design of Linkers for Framework Construction

While the high reactivity of the bromomethyl groups can be challenging for the de novo synthesis of MOFs under typical solvothermal conditions, derivatives of the 3,5-disubstituted pyridine core are extensively used as linkers. For example, pyridine-3,5-dicarboxylic acid, which can be conceptually derived from the oxidation of 3,5-bis(bromomethyl)pyridine, is a common linker for constructing MOFs with diverse structures and properties. kpi.ua These frameworks often exhibit interesting magnetic or catalytic properties owing to the presence of the pyridine nitrogen atom in the linker, which can coordinate to the metal centers and influence the electronic environment.

Post-Synthetic Modification Strategies via Bromomethyl Groups

A more direct and powerful application of this compound in this context is through post-synthetic modification (PSM). rsc.orgnih.gov PSM allows for the chemical alteration of a pre-synthesized MOF or COF, enabling the introduction of functionalities that might not be stable under the initial framework synthesis conditions. researchgate.netresearchgate.net

The reactive bromomethyl groups of 3,5-bis(bromomethyl)pyridine are ideal for grafting onto frameworks that contain nucleophilic sites. For example, MOFs constructed with amino-functionalized linkers (e.g., IRMOF-3) can be modified by reacting the amino groups with the bromomethyl groups of the pyridine derivative. researchgate.net Given its bifunctional nature, it can be used to cross-link different parts of the framework, potentially enhancing its mechanical stability and altering its pore environment. This strategy allows for the precise placement of pyridine moieties within the pores of the framework.

Similarly, in COFs, which are constructed from organic building blocks linked by covalent bonds, PSM is a key strategy for introducing new functionalities. researchgate.netsemanticscholar.org COFs with pendant nucleophilic groups, such as amines or thiols, can be readily functionalized by reaction with 3,5-bis(bromomethyl)pyridine. This introduces pyridine sites that can be used for subsequent metal coordination, catalysis, or sensing applications.

Table 2: Post-Synthetic Modification Applications

| Framework Type | Modification Strategy | Resulting Functionality | Potential Application |

| Amino-functionalized MOF | Nucleophilic substitution with bromomethyl groups | Introduction of pyridine moieties | Gas separation, catalysis |

| Thiol-functionalized COF | Thioether linkage formation | Covalently attached pyridine units | Selective metal ion capture |

| MOF/COF with open metal sites | Coordination to pyridine nitrogen | Anchoring of the molecule | Platform for further reactions |

Precursor for Advanced Catalytic Systems

The structural features of this compound make it an excellent starting material for the synthesis of ligands for both homogeneous and heterogeneous catalysis.

Design of Ligands for Homogeneous Catalysis

A significant application of this compound is in the synthesis of chelating N-heterocyclic carbene (NHC) ligands. NHCs are a class of powerful ligands for transition metal catalysis due to their strong σ-donating properties. rsc.org The synthesis typically involves the reaction of 3,5-bis(bromomethyl)pyridine with two equivalents of an N-substituted imidazole (B134444) to form a bis(imidazolium) salt. chemrxiv.org Deprotonation of this salt yields a bidentate NHC ligand where the two carbene centers are linked by a pyridyl-methylene backbone.

These "pincer" or chelating NHC ligands can coordinate to a variety of transition metals (e.g., rhodium, iridium, palladium) to form stable complexes that are active catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenation, and hydrosilylation. chemrxiv.orgresearchgate.netmdpi.com The pyridine nitrogen can also coordinate to the metal center, creating a tridentate ligand environment that can enhance catalytic activity and stability.

Table 3: Synthesis of a Pyridine-Bridged Bis(NHC) Ligand Precursor

| Reactant 1 | Reactant 2 | Product | Application |

| 3,5-Bis(bromomethyl)pyridine | N-methylimidazole (2 eq.) | 3,5-Bis((N-methylimidazolium)methyl)pyridine dibromide | Precursor to bidentate NHC ligands for catalysis |

| 3,5-Bis(bromomethyl)pyridine | N-butylimidazole (2 eq.) | 3,5-Bis((N-butylimidazolium)methyl)pyridine dibromide | Precursor to sterically modified NHC ligands |

Incorporation into Heterogeneous Catalysts

The principles of creating active catalytic sites can be extended to heterogeneous systems. 3,5-Bis(bromomethyl)pyridine can be used to functionalize solid supports or to be incorporated into porous organic polymers (POPs) to create solid catalysts. researchgate.net

For example, it can be grafted onto silica (B1680970) or other oxide supports that have been pre-functionalized with nucleophilic groups. The resulting material will have accessible pyridine sites that can act as basic catalysts or as coordination sites for catalytically active metal nanoparticles.

Alternatively, it can be used as a monomer or cross-linker in the synthesis of POPs. By co-polymerizing it with other aromatic monomers, a porous material with a high surface area and a high density of pyridine sites can be obtained. These materials can serve as "quasi-homogeneous" catalysts, combining the high activity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. rsc.org The pyridine units within the porous framework can catalyze reactions such as Knoevenagel condensations or act as ligands to immobilize metal catalysts for a variety of chemical transformations. chemiitkgp-mcdaslab.com

Exploration of Photocatalatalytic Properties of Derivatives

The utility of this compound as a versatile building block extends into the realm of photocatalysis, primarily through its role in the synthesis of complex supramolecular structures and advanced materials. While direct photocatalytic applications of the compound itself are not a focal point of research, its derivatives are emerging as key components in the construction of catalytically active systems. These derivatives often serve as sophisticated ligands or linkers, enabling the assembly of photoactive metal complexes and porous frameworks.

Research in this area has successfully demonstrated the creation of a biomimetic assembly using a derivative of 3,5-bis(bromomethyl)pyridine. This involves the synthesis of a per-O-methylated-β-cyclodextrin dimer linked by a pyridine unit, a structure referred to as Py2CD. The synthesis is achieved through the reaction of two β-cyclodextrin monomers with 3,5-bis(bromomethyl)pyridine. nih.gov This Py2CD dimer then serves as a host molecule for a cobalt proto-porphyrin IX (CoIII-PPIX), forming a supramolecular assembly designated as CoIII-PPIX@Py2CD. nih.gov

The primary investigated application of this CoIII-PPIX@Py2CD assembly has been in the electrocatalytic reduction of hydrogen peroxide, where it functions as a cost-effective and efficient catalyst. nih.gov However, the incorporation of cobalt porphyrin is significant, as cobalt-porphyrin complexes are known to possess photocatalytic properties. Studies on other artificial hemoproteins containing cobalt-protoporphyrin IX have demonstrated their capability to catalyze both photocatalytic hydrogen production and the reduction of carbon dioxide. mdpi.com

While the photocatalytic activity of the specific CoIII-PPIX@Py2CD assembly has not been the main focus of the initial studies, its composition suggests a strong potential for such applications. The porphyrin macrocycle is a well-established photosensitizer, and the cobalt center can act as the catalytic site. The pyridine-containing linker, derived from 3,5-bis(bromomethyl)pyridine, plays a crucial role in positioning the porphyrin within the cyclodextrin (B1172386) dimer, a structural feature that could be tuned to optimize photocatalytic efficiency.

The exploration into the photocatalytic capabilities of such derivatives remains a developing field. Future research may focus on modifying the pyridine-based linker to alter the electronic properties of the final assembly or to introduce additional catalytic sites. The fundamental role of this compound in these syntheses is to provide a rigid and well-defined spacer that allows for the precise spatial arrangement of photoactive and catalytic components, a key principle in the design of advanced photocatalytic materials.

| Derivative System | Precursor | Photoactive/Catalytic Center | Investigated Application | Potential Photocatalytic Application |

| CoIII-PPIX@Py2CD | 3,5-Bis(bromomethyl)pyridine | Cobalt proto-porphyrin IX | Electrocatalytic H2O2 reduction nih.gov | Hydrogen evolution, CO2 reduction |

Design and Synthesis of Derivatives and Analogs of 3,5 Bis Bromomethyl Pyridine Hydrobromide for Structure Activity Relationship Studies

Modifications of the Pyrydine Ring System

Isomeric Bis(bromomethyl)pyridine Hydrobromide Compounds (e.g., 2,6- and 3,4-isomers)

The positional arrangement of the two bromomethyl groups on the pyridine (B92270) ring significantly impacts the molecule's geometry and potential binding modes. The synthesis of isomers, such as the 2,6- and 3,4-substituted analogs, is crucial for exploring the spatial requirements of the target.

The synthesis of 2,6-bis(bromomethyl)pyridine (B1268884) is a well-established process. A common route involves the di-esterification of pyridine-2,6-dicarboxylic acid, followed by reduction to 2,6-bis(hydroxymethyl)pyridine. rsc.org This diol is then treated with a strong brominating agent, such as hydrobromic acid, to yield the final product. rsc.org An alternative, greener approach utilizes whole-cell biocatalysis to convert 2,6-lutidine directly to 2,6-bis(hydroxymethyl)pyridine, which can then be brominated. rsc.org

The synthesis of 3,4-bis(halomethyl)pyridines serves as a pathway to isoquinoline (B145761) analogs. Polyfunctional 3,4-bis(chloromethyl)pyridines can be used as precursors for 3,4-dimethylenepyridine systems, which are then trapped in situ with dienophiles to create 5,6,7,8-tetrahydroisoquinolines. thieme-connect.de This highlights how different isomeric precursors can lead to distinct heterocyclic scaffolds.

| Isomer | Precursor | Key Synthetic Step | Resulting Scaffold |

| 2,6-Bis(bromomethyl)pyridine | 2,6-Bis(hydroxymethyl)pyridine | Bromination with HBr rsc.org | Pyridine |

| 3,4-Bis(chloromethyl)pyridine | Not specified | In situ generation of 3,4-dimethylenepyridine and cycloaddition thieme-connect.de | 5,6,7,8-Tetrahydroisoquinoline |

Introduction of Alkyl, Aryl, or Heteroaryl Substituents on the Pyridine Nucleus

Introducing substituents directly onto the pyridine ring allows for the fine-tuning of electronic properties and the exploration of specific binding pockets. SAR studies on various pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas halogens or bulky groups can sometimes decrease it. nih.gov

For instance, the synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide , an alkyl-substituted analog, has been reported starting from 5-methylnicotinic acid. researchgate.net More complex aryl and heteroaryl substitutions can be achieved through modern cross-coupling reactions. Palladium-catalyzed reactions, for example, can be used for the C-3 selective arylation of pyridines. beilstein-journals.org The synthesis of pyrazole (B372694) derivatives containing a 3,5-bis(trifluoromethyl)phenyl group showcases a method for incorporating complex substituted aryl moieties into heterocyclic systems. mdpi.com These methods provide a toolbox for creating a diverse library of substituted bis(bromomethyl)pyridine analogs for SAR screening.

Variations in Halogen Functionality (e.g., Chloromethyl, Iodomethyl Derivatives)

The nature of the halogen in the halomethyl groups is a critical determinant of reactivity. The C-X bond strength (C-Cl > C-Br > C-I) influences the rate of nucleophilic substitution, which is often the key step in the mechanism of action. Comparing the activity of chloromethyl, bromomethyl, and iodomethyl derivatives provides insight into the importance of alkylating potency and reaction kinetics.

The synthesis of 4,5-bis(chloromethyl)acridine , an analog where the pyridine is fused into a larger system, is achieved by a substitution reaction on the corresponding 4,5-bis(hydroxymethyl)acridine. clockss.org This suggests a general strategy where the diol precursor can be treated with different halogenating agents (e.g., thionyl chloride for chlorination, hydrobromic acid for bromination, or phosphorus triiodide for iodination) to generate the desired series of halomethyl compounds. Similarly, 3,4-bis(chloromethyl)pyridines have been synthesized and used as precursors for isoquinoline systems. thieme-connect.de The relative reactivity of these halogenated derivatives is essential for SAR, as it can correlate directly with biological potency.

Substitution of Pyridine with Other Heterocyclic Scaffolds (e.g., Quinoline, Isoquinoline, Quinoxaline (B1680401), Acridine (B1665455) Analogs)

Replacing the central pyridine ring with other heterocyclic systems dramatically alters the molecule's size, shape, and electronic distribution. This strategy is used to explore whether a larger, more extended aromatic system or a different arrangement of heteroatoms can improve binding affinity or introduce new interactions with the biological target.

Acridine Analogs: The synthesis of 4,5-bis(halomethyl)acridines has been accomplished to create bifunctional molecules that combine a DNA intercalating acridine core with two DNA crosslinking halomethyl groups. clockss.orgresearchgate.net These compounds demonstrate how the pyridine ring can be incorporated into a larger, planar system to enhance DNA interaction. clockss.orgresearchgate.net

Isoquinoline Analogs: As previously mentioned, 3,4-bis(chloromethyl)pyridines can undergo a reaction involving in situ trapping with dienophiles to yield 5,6,7,8-tetrahydroisoquinolines . thieme-connect.de This demonstrates a direct synthetic link from a bis(halomethyl)pyridine isomer to a fused bicyclic scaffold.

Quinoxaline Analogs: A key intermediate, 2,6-bis(bromoacetyl)pyridine , which can be derived from 2,6-bis(bromomethyl)pyridine, is used to synthesize bis-quinoxalinyl pyridine ligands. nih.gov These ligands, which are analogs of terpyridine, are created by reacting the bromoacetyl precursor with substituted o-phenylenediamines. This method allows for the fusion of quinoxaline rings onto a pyridine core, creating complex, multi-ring systems for biological evaluation. nih.gov

| Target Scaffold | Pyridine-based Precursor | Synthetic Strategy | Reference |

| Acridine | Acridine | Reaction with bromomethylmethylether | clockss.orgresearchgate.net |

| Tetrahydroisoquinoline | 3,4-Bis(chloromethyl)pyridine | In situ diene formation and cycloaddition | thieme-connect.de |

| Bis-quinoxalinyl Pyridine | 2,6-Bis(bromoacetyl)pyridine | Condensation with o-phenylenediamines | nih.gov |

Incorporation of Additional Reactive or Recognition Sites for Enhanced Functionality

Introducing additional functional groups can serve multiple purposes in SAR studies. These groups can act as secondary reactive sites, introduce new hydrogen bonding or electrostatic interactions, or serve as recognition elements for specific biological structures.

The modification of bis-1,4-dihydropyridines provides a relevant example. After bromination of the methyl groups to create bromomethyl functionalities, these sites can undergo nucleophilic substitution with various substituted pyridines. mdpi.com This results in the attachment of cationic pyridine moieties, which can act as recognition sites and enhance water solubility. mdpi.com

SAR studies of various heterocyclic compounds, such as indazole derivatives, have shown that modifications of functional groups on aromatic rings through reactions like reduction, oxidation, esterification, and substitution can systematically alter biological activity. nih.gov For pyridine derivatives specifically, the introduction of amino groups has been shown to be beneficial for the inhibitory activity of certain enzymes, while being sensitive to steric effects. nih.gov These principles can be applied to the 3,5-bis(bromomethyl)pyridine (B1337742) scaffold, where one of the bromomethyl groups could be converted to a different functional group (e.g., an amine, alcohol, or carboxylic acid) to probe for new interactions, while the other remains as a reactive alkylating agent.

Computational and Theoretical Investigations of 3,5 Bis Bromomethyl Pyridine Hydrobromide and Its Reactivity

Quantum Chemical Calculations on Electronic Structure, Frontier Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and descriptors that predict chemical reactivity.

For 3,5-Bis(bromomethyl)pyridine (B1337742) hydrobromide, calculations can reveal the electronic structure, including the distribution of charge. The protonation of the pyridine (B92270) nitrogen significantly alters the electron density across the aromatic ring, influencing its reactivity. While detailed DFT studies specifically on the hydrobromide salt are not prevalent in the literature, data for the neutral 3,5-bis(bromomethyl)pyridine and its isomers provide valuable insights. For instance, a comprehensive DFT study on the related isomer, 2,6-bis(bromomethyl)pyridine (B1268884), using the B3LYP/6-311G(d,p) level of theory, has been performed. researchgate.net This study determined key parameters such as bond lengths, bond angles, and electronic properties. researchgate.net

Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For 2,6-bis(bromomethyl)pyridine, the calculated HOMO-LUMO gap is 4.65 eV, indicating significant kinetic stability. Similar calculations for the 3,5-isomer would be expected to show a comparable level of stability.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, can quantify the reactive nature of the molecule. tjnpr.org Other computationally predicted properties for 3,5-Bis(bromomethyl)pyridine hydrobromide include its Topological Polar Surface Area (TPSA) and partition coefficient (LogP). chemscene.com

| Parameter | Value |

|---|---|

| Total Energy (a.u.) | -5474.0925 |

| Dipole Moment (Debye) | 4.2863 |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -2.20 |

| Frontier Orbital Energy Gap (eV) | 4.65 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility and non-covalent interactions.

For this compound, MD simulations can elucidate the rotational freedom of the two bromomethyl groups. The orientation of these groups relative to the pyridine ring can influence the molecule's ability to act as a building block in larger supramolecular structures. Simulations can map the potential energy surface associated with the rotation around the C-C bonds connecting the methyl groups to the ring, identifying the most stable conformers.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. In the solid state or in solution, the pyridinium (B92312) cation will interact with its bromide counter-ion and surrounding solvent molecules. MD can model the solvation shell around the molecule and characterize the nature of hydrogen bonds and other non-covalent interactions, such as C-H···π interactions, which are known to be significant in pyridinium salts. researchgate.net While specific MD studies on this compound are not widely published, simulations of other pyridine derivatives have been used to understand their behavior in various environments, such as their interaction with biological membranes or their role in combustion processes. nih.govucl.ac.uk These studies highlight the potential of MD to predict how the title compound might self-assemble or interact with other chemical species. rsc.orgnih.gov

Reaction Pathway Analysis and Transition State Modeling for Key Synthetic Transformations

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and predicting outcomes. Computational chemistry offers powerful tools for this purpose through reaction pathway analysis and the modeling of transition states.

The two bromomethyl groups of this compound are highly reactive sites, susceptible to nucleophilic substitution (SN2) reactions. Computational studies can model the entire reaction coordinate for the substitution of the bromide with various nucleophiles. anyrgb.com This involves identifying the structure and energy of the transition state—the highest energy point along the reaction pathway—which determines the reaction's activation energy and, consequently, its rate.

For example, modeling the reaction with a diamine to form a macrocycle would involve calculating the energy profile for two sequential substitution steps. Such an analysis would reveal whether the reaction proceeds in a stepwise or concerted manner and could predict the regioselectivity and stereoselectivity of the process. Quantum chemical calculations on the reactions of benzyl (B1604629) bromides with nucleophiles have shown that the reactivity is governed by the intrinsic electrostatic interaction between the reacting fragments. researchgate.netnih.gov These computational insights can guide synthetic chemists in choosing the right solvents and reaction conditions to favor the desired product.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure elucidation and for validating experimental results.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts has become a standard computational tool. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of synthesized compounds. For pyridinium salts, quaternization is known to cause a downfield shift for all protons due to the increased positive charge on the nitrogen and the resulting decrease in electron density on the ring carbons. pw.edu.pl

Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated spectrum can be used to assign the vibrational modes of the experimental spectrum, providing a detailed understanding of the molecule's structural and bonding characteristics. cdnsciencepub.com For instance, a DFT study on the related 2,6-bis(bromomethyl)pyridine provided a detailed assignment of its vibrational modes.

| Calculated Frequency (cm⁻¹) | Assignment |

|---|---|

| 3078 | C-H stretching |

| 3072 | C-H stretching |

| 2998 | C-H stretching |

| 1567 | Ring deformation |

| 1557 | Ring deformation |

| 1415 | H-C-H scissoring |

| 1064 | In-plane bending |

These predictive capabilities are crucial for characterizing novel compounds and for distinguishing between different isomers or conformers.

De Novo Design of Novel Architectures and Materials via Computational Methods

De novo design involves the computational generation of novel molecular structures with desired properties, starting from basic principles or building blocks. mpie.de this compound is an excellent candidate for use as a structural scaffold in such computational design strategies due to its defined geometry and bifunctional nature.

The rigid pyridine core provides a specific 120° angle between the two reactive bromomethyl groups. This well-defined geometry makes it a valuable linker for the computational design of macrocycles, polymers, and metal-organic frameworks (MOFs). acs.org Algorithms can be used to virtually combine this pyridine-based linker with other complementary building blocks to generate vast libraries of new potential structures. nih.govbiorxiv.org

For example, in the design of new macrocyclic hosts for molecular recognition, computational programs could screen thousands of potential structures formed from the pyridine linker and various nucleophilic partners. The binding affinity of these designed macrocycles for a specific guest molecule could then be evaluated using docking simulations and free energy calculations. This approach accelerates the discovery of novel functional materials and molecules, such as high-affinity binders for therapeutic proteins or new materials for catalysis and separation. nih.govrsc.org The use of 3,5-disubstituted pyridine scaffolds has already shown promise in the design of new therapeutic agents. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 3,5 Bis Bromomethyl Pyridine Hydrobromide and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 3,5-Bis(bromomethyl)pyridine (B1337742) hydrobromide. Unlike low-resolution mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the parent ion and its fragments.

For 3,5-Bis(bromomethyl)pyridine hydrobromide (C₇H₈Br₃N), HRMS can verify its molecular formula by matching the experimentally measured mass to the theoretically calculated exact mass. chemscene.comchemsrc.com The presence of three bromine atoms creates a highly characteristic isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This unique pattern in the mass spectrum serves as a definitive confirmation of the number of bromine atoms in the molecule.

In fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), the molecule is broken down into smaller, charged fragments. nih.gov For this compound, common fragmentation pathways would likely involve the neutral loss of HBr or the cleavage of the C-Br bonds to form various radical cations and carbocations. Elucidating these fragmentation patterns provides corroborating evidence for the proposed molecular structure. mdpi.com

Table 1: Theoretical Mass and Isotopic Distribution for the Cation of 3,5-Bis(bromomethyl)pyridine (Note: Data is for the free base cation [C₇H₇Br₂N]⁺, as the hydrobromide salt would dissociate in the MS source)

| Ion Formula | Calculated Mass (Da) | Isotope Composition | Relative Abundance (%) |

|---|---|---|---|

| [C₇H₇⁷⁹Br₂N]⁺ | 262.8996 | ²⁷⁹Br | 25.4 |

| [C₇H₇⁷⁹Br⁸¹BrN]⁺ | 264.8976 | ¹⁷⁹Br, ¹⁸¹Br | 50.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR Techniques (e.g., ¹H, ¹³C, 2D COSY, HMQC, HMBC)

¹H NMR: A proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methylene (B1212753) protons (-CH₂Br) and the aromatic protons on the pyridine (B92270) ring. The methylene protons would likely appear as a singlet, while the pyridine protons at positions 2, 4, and 6 would show characteristic chemical shifts and coupling patterns that confirm the 3,5-substitution pattern. rsc.orgacs.org The protonation of the pyridine nitrogen by HBr causes a general downfield shift of the ring protons compared to the free base.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. acs.org For this compound, separate signals are expected for the methylene carbons (-CH₂Br) and the three unique carbons of the pyridine ring (C2/C6, C3/C5, and C4), confirming the molecule's symmetry. siftdesk.org

2D NMR Techniques: Two-dimensional NMR experiments establish correlations between different nuclei to piece together the molecular framework. acs.org

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled, typically on adjacent carbons. It would show correlations between the aromatic protons on the pyridine ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively link each aromatic proton signal to its corresponding carbon signal.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures; actual values may vary.)

| Atom | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H (on -CH₂Br) | ¹H NMR | ~4.6 | Singlet |

| H2 / H6 | ¹H NMR | ~8.8 | Singlet (or Doublet) |

| H4 | ¹H NMR | ~8.4 | Singlet (or Triplet) |

| C (on -CH₂Br) | ¹³C NMR | ~30-35 | - |

| C3 / C5 | ¹³C NMR | ~140 | - |

| C2 / C6 | ¹³C NMR | ~150 | - |

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information on the molecule's average structure, solid-state NMR (ssNMR) characterizes the compound in its crystalline or amorphous solid form. This technique is particularly useful for studying the hydrobromide salt, as it can provide insights into crystal packing, identify different polymorphic forms, and probe intermolecular interactions, such as hydrogen bonding between the pyridinium (B92312) N-H⁺ and the bromide anion. It serves as a complementary technique to X-ray diffraction.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com For this compound, these techniques can confirm the key structural components. nih.gov

Pyridine Ring Vibrations: The spectrum will be dominated by bands corresponding to the C-H stretching, C=C and C=N ring stretching, and ring breathing modes characteristic of a substituted pyridine ring. up.ac.zaresearchgate.net Coordination or protonation of the pyridine nitrogen typically causes a noticeable shift in some of these ring vibration frequencies. up.ac.za

Bromomethyl Group Vibrations: The C-H stretching of the methylene (-CH₂) groups will be observed, as well as bending and wagging modes. The C-Br stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum (typically 500-700 cm⁻¹).

Pyridinium Ion Vibration: As a hydrobromide salt, the compound exists in the pyridinium form. This gives rise to a broad and strong N-H⁺ stretching band in the IR spectrum, typically in the range of 2500-3000 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyridinium N-H⁺ | Stretching | 2500 - 3000 (broad) |

| Methylene C-H | Stretching | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1650 |

| Methylene C-H | Bending (Scissoring) | ~1450 |

| Pyridine Ring | Ring Breathing | ~1000 |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique provides the exact molecular structure, including precise bond lengths, bond angles, and torsional angles. acs.orgnih.gov It also reveals how the molecules are arranged in the crystal lattice, detailing intermolecular interactions like hydrogen bonding between the pyridinium cation and the bromide anion, as well as potential π-π stacking interactions between pyridine rings. researchgate.netacs.org

Powder X-ray Diffraction (PXRD): This method is used when single crystals are not available or for the analysis of bulk material. americanpharmaceuticalreview.com The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. researchgate.net PXRD is essential for identifying the compound, assessing the purity of the bulk sample, detecting the presence of different polymorphs (different crystalline forms of the same compound), and monitoring phase transitions. americanpharmaceuticalreview.com

Chromatographic Techniques (e.g., HPLC, UPLC, GC-MS) for Purity Assessment, Reaction Monitoring, and Separation

Chromatography is a cornerstone for separating components of a mixture, making it vital for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): As a polar, ionic salt, the compound is well-suited for analysis by reversed-phase HPLC or UPLC, often using a C18 column with an aqueous mobile phase containing an acidic modifier and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov These techniques are routinely used to determine the purity of a sample by separating the main compound from any starting materials, byproducts, or degradation products. helixchrom.comsielc.com The area under each peak in the chromatogram is proportional to the concentration of the corresponding species.